1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-quinoxalin-2-yl-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-29-19-12-16(13-20(30-2)22(19)31-3)25-23(28)15-8-10-27(11-9-15)21-14-24-17-6-4-5-7-18(17)26-21/h4-7,12-15H,8-11H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUDDIFVTTXSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, which can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The trimethoxyphenyl group is then introduced through a series of substitution reactions. The final step involves the formation of the piperidine-4-carboxamide moiety, which is achieved through amide bond formation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline and trimethoxyphenyl moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H26N4O4
- Molecular Weight : 422.5 g/mol
- CAS Number : 933029-17-5
The compound features a quinoxaline moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of trimethoxyphenyl and piperidine groups further enhances its pharmacological profile.
Pharmacological Applications
-
Anticancer Activity
- Quinoxaline derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. Research indicates that compounds similar to 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .
- Anti-inflammatory Properties
- Neuroprotective Effects
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that similar quinoxaline derivatives effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The results showed a dose-dependent response with significant reductions in cell viability at higher concentrations .
Case Study 2: Neuroprotection
In a preclinical model of Alzheimer's disease, a quinoxaline derivative exhibited neuroprotective effects by reducing amyloid-beta toxicity in neuronal cultures. The compound improved cognitive function in treated animals compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Research Findings Summary Table
| Application | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits cancer cell proliferation | Induces apoptosis in various cancer cell lines |
| Anti-inflammatory Effects | Modulates inflammatory responses | Inhibits production of pro-inflammatory cytokines |
| Neuroprotective Effects | Protects neuronal cells from degeneration | Reduces amyloid-beta toxicity; improves cognitive function |
Mechanism of Action
The mechanism of action of 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit tubulin polymerization, which disrupts cell division and leads to apoptosis in cancer cells. The compound also interacts with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Another tubulin polymerization inhibitor with a similar mechanism of action.
Podophyllotoxin: Shares structural similarities and is used for its anti-cancer properties.
Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl group.
Uniqueness
1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is unique due to its specific combination of the quinoxaline and trimethoxyphenyl moieties, which confer distinct biological activities and therapeutic potential .
Biological Activity
1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide (CAS Number: 933237-99-1) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is CHNO, with a molecular weight of 422.5 g/mol. The compound features a quinoxaline moiety linked to a piperidine ring and a trimethoxyphenyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 933237-99-1 |
Biological Activity Overview
Research indicates that quinoxaline derivatives exhibit a range of biological activities, including antitumor and anti-inflammatory effects. The specific compound has demonstrated significant inhibition against various cancer cell lines and enzymatic targets.
Anticancer Activity
This compound has been evaluated for its cytotoxic effects against colorectal cancer (CRC) cell lines such as HCT-116 and LoVo. The mechanism of action appears to involve the inhibition of key enzymes associated with cancer progression:
- Inhibition of COX-2 and LDHA : Studies have shown that this compound can inhibit cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), both of which are upregulated in various cancers, contributing to the Warburg effect and tumorigenesis .
Structure-Activity Relationship (SAR)
The SAR studies conducted on quinoxaline derivatives highlight the importance of specific substituents on the phenyl rings and the quinoxaline core. For instance:
- Trimethoxy Substitution : The presence of three methoxy groups on the phenyl ring significantly enhances the compound's inhibitory activity against COX-2, with reported IC values indicating strong potency compared to standard drugs like diclofenac .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Quinoxaline derivatives are known to target various receptor tyrosine kinases (RTKs), including EGFR and VEGFR, thereby disrupting signaling pathways critical for cancer cell proliferation .
- Induction of Apoptosis : By downregulating anti-apoptotic proteins such as Bcl2, these compounds promote programmed cell death in malignant cells .
- Interference with Metabolic Pathways : The compound's ability to inhibit LDHA affects the metabolic reprogramming in cancer cells, leading to reduced lactate production and altered energy metabolism .
Case Studies
Several studies have focused on the efficacy of quinoxaline derivatives in preclinical models:
- Colorectal Cancer Study : In vitro tests showed that compounds with similar structures exhibited IC values ranging from 96 µg/mL to 121 µg/mL against HCT-116 cells. The most potent derivatives were those with specific substitutions on the quinoxaline core .
- Enzymatic Inhibition Studies : A recent study reported that modifications in the piperidine ring could enhance inhibitory activity against ASK1 kinase, showcasing the versatility of structural modifications in improving biological outcomes .
Q & A
Q. Example Workflow :
Collect diffraction data (resolution < 1.0 Å recommended).
Solve phases with SHELXT.
Refine with SHELXL (R-factor < 0.05).
Validate using ADDSYM to detect missed symmetry.
What synthetic routes are available for preparing this compound, and how can reaction conditions be optimized?
Q. Key Routes :
- Amide Coupling : React 1-(quinoxalin-2-yl)piperidine-4-carboxylic acid with 3,4,5-trimethoxyaniline using HATU/DIPEA in DMF (yield: 60–75%) .
- Optimization :
- Stoichiometry: 1.2:1 (amine:acid).
- Temperature: 0°C → RT over 12 h.
- Purification: Column chromatography (EtOAc/hexane, 3:7) or recrystallization (ethanol/water).
- Multi-Step Synthesis :
- Microwave-Assisted : Reduces reaction time (30 min vs. 24 h) with comparable yields .
Q. Analytical Monitoring :
- TLC (Rf ~0.4 in EtOAc/hexane 1:1).
- 1H NMR: Quinoxaline protons (δ 8.8–9.2 ppm), trimethoxyphenyl (δ 6.5–7.0 ppm) .
How can structure-activity relationship (SAR) studies be designed to evaluate its enzyme inhibition potential?
Q. SAR Design :
- Core Modifications :
- Vary substituents on the quinoxaline ring (e.g., Cl, OMe) to assess steric/electronic effects .
- Replace trimethoxyphenyl with substituted benzyl groups to probe hydrophobic interactions .
- Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., SARS-CoV-2 protease inhibition ).
- Cellular Activity : MTT assays in cancer cell lines (e.g., HepG2) to correlate enzyme inhibition with cytotoxicity .
- Data Analysis :
Q. Example SAR Table :
| Substituent (Quinoxaline) | IC50 (SARS-CoV-2 Protease) | Cytotoxicity (HepG2) |
|---|---|---|
| -H | 12 µM | >100 µM |
| -Cl | 8 µM | 85 µM |
| -OMe | 15 µM | >100 µM |
What spectroscopic methods validate the compound’s purity and structural integrity?
Q. Key Techniques :
- 1H/13C NMR :
- Mass Spectrometry (ESI-MS) :
- Molecular ion [M+H]+: m/z calculated for C23H25N4O4 = 437.18; observed ±0.5 Da .
- HPLC :
- Purity >98% using C18 column (MeCN/H2O + 0.1% TFA, gradient elution) .
Q. Common Pitfalls :
- Residual solvents (DMSO, DMF) in NMR: Use deuterated solvents and lyophilization.
- Isomerization during storage: Monitor by chiral HPLC .
How can computational modeling predict binding modes to target proteins?
Q. Approaches :
- Molecular Docking :
- Software: AutoDock Vina or Schrödinger Glide.
- Protein Preparation: Retrieve PDB structures (e.g., 6LU7 for SARS-CoV-2 protease) and optimize protonation states .
- Grid Box: Centered on catalytic dyad (e.g., His41/Cys145).
- MD Simulations :
Q. Key Interactions :
- Quinoxaline π-π stacking with His41.
- Trimethoxyphenyl H-bonding with Glu166 .
How should stability studies be designed to ensure experimental reproducibility?
Q. Protocol :
- Conditions :
- Temperature: -20°C (long-term), 4°C (short-term), RT (bench stability).
- Solubility: Pre-dissolve in DMSO (10 mM stock) to avoid freeze-thaw cycles .
- Analytical Checks :
- Monthly HPLC purity tests.
- NMR to detect degradation (e.g., hydrolysis of amide bond).
- Light Sensitivity : Store in amber vials under inert gas (N2) .
Q. Stability Data Example :
| Condition | Purity (Initial) | Purity (6 Months) |
|---|---|---|
| -20°C (DMSO) | 99% | 98% |
| 4°C (solid) | 99% | 95% |
| RT (aqueous) | 99% | 85% |
What strategies synthesize novel analogs while enhancing pharmacological profiles?
Q. Strategies :
- Bioisosteric Replacement :
- Replace piperidine with morpholine for improved solubility.
- Substitute quinoxaline with pyridopyrazine to modulate electron density .
- Prodrug Design :
- Parallel Synthesis :
- Use Ugi reaction to generate diverse analogs in one pot .
Q. Example Analog Data :
| Analog (R Group) | LogP | Solubility (µg/mL) | IC50 (Enzyme) |
|---|---|---|---|
| -OCH3 | 2.1 | 15 | 10 µM |
| -CF3 | 3.5 | 5 | 4 µM |
| -NH2 | 1.8 | 30 | 18 µM |
How can researchers resolve contradictions in biological activity across assays?
Q. Methodological Solutions :
- Assay Standardization :
- Use identical cell lines (e.g., ATCC-validated HepG2) and passage numbers.
- Control DMSO concentration (<0.1%) to avoid solvent toxicity .
- Orthogonal Validation :
- Pair enzymatic assays (e.g., fluorescence) with cellular thermal shift assays (CETSA) .
- Pharmacokinetic Analysis :
Q. Case Study :
- Discrepancy: IC50 = 5 µM (enzyme) vs. 50 µM (cellular).
- Resolution: Low membrane permeability (Papp < 1 × 10⁻⁶ cm/s in Caco-2) explains reduced cellular activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
